molecular formula C7H9NO2 B2828931 (2S)-2-(1H-Pyrrol-1-YL)propanoic acid CAS No. 116838-52-9

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid

Cat. No.: B2828931
CAS No.: 116838-52-9
M. Wt: 139.154
InChI Key: MTHRJNLVFAQKOG-LURJTMIESA-N
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Description

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyrrole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1H-Pyrrol-1-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrole and a suitable chiral precursor.

    Formation of Pyrrole Derivative: The pyrrole ring is functionalized to introduce the desired substituents.

    Coupling Reaction: The functionalized pyrrole is then coupled with a chiral precursor to form the this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The pyrrole ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(1H-Pyrrol-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1H-Indol-1-YL)propanoic acid: Similar structure with an indole ring instead of a pyrrole ring.

    (2S)-2-(1H-Imidazol-1-YL)propanoic acid: Features an imidazole ring in place of the pyrrole ring.

Uniqueness

(2S)-2-(1H-Pyrrol-1-YL)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrole ring imparts unique reactivity and potential for diverse applications compared to similar compounds with different heterocyclic rings.

Properties

IUPAC Name

(2S)-2-pyrrol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-6(7(9)10)8-4-2-3-5-8/h2-6H,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHRJNLVFAQKOG-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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